1-(2-Chloro-acetyl)-pyrrolidin-2-one

描述

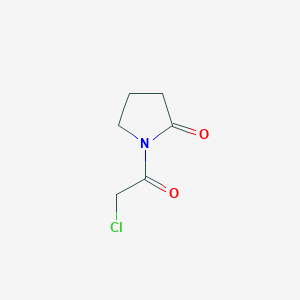

1-(2-Chloro-acetyl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

生化分析

Biochemical Properties

1-(2-Chloro-acetyl)-pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism . By inhibiting DPP-IV, this compound can prolong the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis . Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In pancreatic beta cells, for example, this compound can enhance insulin secretion by inhibiting DPP-IV and increasing the half-life of incretin hormones This leads to improved glucose tolerance and better regulation of blood sugar levels

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of DPP-IV, this compound prevents the enzyme from cleaving incretin hormones, thereby extending their activity . This inhibition is crucial for enhancing insulin secretion and improving glucose homeostasis. Additionally, this compound may interact with other biomolecules, potentially leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit DPP-IV and improve glucose tolerance without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to pancreatic beta cells and other tissues . Understanding the dosage thresholds and potential risks is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound affects the incretin hormone pathway, leading to increased insulin secretion and improved glucose homeostasis . Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific carriers or binding proteins, which facilitate its movement across cell membranes and into target tissues . The localization and accumulation of this compound can impact its effectiveness and potential side effects, making it important to understand these processes in detail.

Subcellular Localization

This compound is likely to localize in specific subcellular compartments, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound can influence its activity and function, highlighting the importance of understanding these mechanisms for potential therapeutic applications.

生物活性

Overview

1-(2-Chloro-acetyl)-pyrrolidin-2-one, also known as 2-chloroacetylpyrrolidinone, is a pyrrolidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its chloroacetyl group, which significantly influences its pharmacological properties.

- Chemical Formula : C₅H₈ClNO

- Molecular Weight : 145.58 g/mol

- CAS Number : 43170-60-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt several biochemical pathways, making the compound a candidate for further research in drug development.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against various fungal strains. It has been tested against:

- Candida albicans

- Fusarium oxysporum

The observed MIC values suggest that it could be a viable option for treating fungal infections as well .

Case Studies and Research Findings

Recent studies have explored the biological potential of this compound in various contexts:

- Antibacterial Efficacy : A study highlighted that compounds similar to this compound showed varying degrees of antibacterial activity, with modifications in the molecular structure leading to enhanced efficacy against resistant bacterial strains.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for the development of new antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have revealed that the presence of electron-withdrawing groups like chlorine enhances antimicrobial properties significantly .

科学研究应用

Key Synthesis Pathways

1-(2-Chloro-acetyl)-pyrrolidin-2-one exhibits a range of biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type II diabetes by enhancing insulin secretion and lowering blood glucose levels .

Diabetes Management

This compound is a precursor for the synthesis of Vildagliptin, a well-known DPP-IV inhibitor currently used in diabetes management. The synthesis pathway from this compound to Vildagliptin has been optimized for industrial applications, demonstrating its utility in pharmaceutical development .

Anticancer Potential

Recent studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through modulation of critical signaling pathways .

Case Study 1: DPP-IV Inhibition

In vitro studies have demonstrated that (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile effectively inhibits DPP-IV activity, leading to enhanced insulin secretion in pancreatic beta cells. This study highlights its potential as a therapeutic agent for type II diabetes management.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of derivatives derived from this compound. Results indicated significant reductions in cell viability in various cancer cell lines, suggesting a potential role in cancer therapy.

属性

IUPAC Name |

1-(2-chloroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390296 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43170-60-1 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。